3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one
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Overview
Description
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a synthetic organic compound characterized by a four-membered azetidinone ring with a chloromethyl and a methyl group attached to the same carbon atom, and a prop-2-enyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloromethyl-3-methyl-1-prop-2-enylamine with a suitable carbonyl compound in the presence of a base to form the azetidinone ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethyl-3-methyl-1-prop-2-enylamine: A precursor in the synthesis of the azetidinone compound.
3-Methyl-1-prop-2-enylazetidin-2-one: A structurally similar compound lacking the chloromethyl group.
3-(Hydroxymethyl)-3-methyl-1-prop-2-enylazetidin-2-one: A derivative with a hydroxyl group instead of a chlorine atom.
Uniqueness
3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is unique due to the presence of both a chloromethyl group and a prop-2-enyl group on the azetidinone ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFRHYPHQVYZBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC=C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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